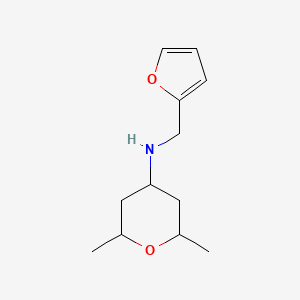

N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine

Description

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2,6-dimethyloxan-4-amine |

InChI |

InChI=1S/C12H19NO2/c1-9-6-11(7-10(2)15-9)13-8-12-4-3-5-14-12/h3-5,9-11,13H,6-8H2,1-2H3 |

InChI Key |

YHYBEANUFDMSJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,6-Dimethyloxan-4-amine Core

The 2,6-dimethyloxan-4-amine scaffold can be prepared by:

- Starting from 2,6-dimethyl-4-hydroxytetrahydropyran derivatives, which can be synthesized via acid-catalyzed cyclization of suitable polyhydroxy precursors or by selective reduction of pyranones.

- Conversion of the hydroxyl group at position 4 to an amine by substitution reactions, such as:

- Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with ammonia or an amine source.

- Direct amination via reductive amination if a corresponding aldehyde or ketone intermediate is accessible at position 4.

Detailed Preparation Methods

| Step | Method Description | Reagents/Conditions | Expected Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2,6-dimethyl-4-hydroxytetrahydropyran | Acid-catalyzed cyclization of 1,5-dihydroxy-3-methylpentane derivatives or selective hydrogenation of 2,6-dimethylpyranones | 70-85% | Requires control of stereochemistry for substitution pattern |

| 2 | Conversion of 4-hydroxyl to 4-amine | Activation of hydroxyl (e.g., tosylation) followed by nucleophilic substitution with ammonia or azide and reduction | 60-80% | Azide route safer and often higher yielding |

| 3 | N-alkylation with furan-2-ylmethyl halide | Reaction of 2,6-dimethyloxan-4-amine with furan-2-ylmethyl chloride/bromide in presence of base like potassium carbonate or sodium hydride | 65-90% | Avoids over-alkylation by controlling stoichiometry |

| Alternative 3 | Reductive amination | Condensation of 2,6-dimethyloxan-4-amine with furan-2-carboxaldehyde followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride | 70-95% | Mild conditions, good selectivity |

Research Findings and Supporting Data

- Related compounds with furan-2-ylmethyl substituents on amines have been synthesized via reductive amination with high yields and purity, as reported in heterocyclic chemistry literature.

- Oxane ring functionalization is well-established, with stereoselective syntheses of 2,6-dimethyl-substituted tetrahydropyrans documented in carbohydrate and natural product synthesis.

- Reductive amination is generally preferred for N-substitution due to milder conditions and fewer side reactions compared to direct alkylation.

- Purification is typically achieved by column chromatography or recrystallization, with characterization by NMR, IR, and mass spectrometry confirming structure.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydroxylation and cyclization | Acid-catalyzed cyclization | Acid catalysts (e.g., HCl, H2SO4) | Straightforward ring formation | Requires stereochemical control |

| Hydroxyl to amine conversion | Tosylation + substitution or azide displacement | Tosyl chloride, NaN3, reduction agents | Good yields, versatile | Multi-step, potential hazards with azides |

| N-alkylation | Nucleophilic substitution | Furan-2-ylmethyl halide, base | Simple, direct | Risk of over-alkylation, side reactions |

| Reductive amination | Imine formation + reduction | Furan-2-carboxaldehyde, NaBH3CN or NaBH(OAc)3 | Mild, high selectivity | Requires aldehyde availability |

Chemical Reactions Analysis

Types of Reactions: N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-ylmethanol derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets. The furan ring can interact with various biomolecules through hydrogen bonding and π-π interactions. The oxan-4-amine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Oxane vs. Dioxane Derivatives

A key structural distinction lies in the heterocyclic ring system. For example, N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine () replaces the oxane ring with a 1,3-dioxane ring, introducing two oxygen atoms. This modification increases polarity and alters hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to the oxane analog. Crystallographic data reveal that the dioxane derivatives adopt chair conformations with axial substituents, whereas the oxane-based compound may exhibit greater conformational flexibility due to fewer steric constraints .

Table 1: Structural and Physical Properties

Biological Activity

N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine is an organic compound notable for its unique structural features, including a furan ring and a dimethyloxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.

Structural Characteristics

The compound is characterized by the following structural elements:

- Furan Ring : A five-membered aromatic ring that can engage in electrophilic reactions.

- Dimethyloxane Backbone : Provides a flexible structure conducive to various interactions.

- Amine Functional Group : Enhances reactivity and potential binding with biological targets.

These structural features contribute to the compound's reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan component allows for participation in Michael addition reactions, which can modulate enzyme activity or receptor binding, making it a candidate for drug development.

1. Enzyme Inhibition

This compound has shown promising results in inhibiting monoamine oxidase (MAO), particularly MAO-B. The inhibition profile indicates a selective action that could be beneficial for treating neurodegenerative diseases.

2. Antioxidant Activity

Compounds with similar furan and amine structures have demonstrated antioxidant properties. This compound may neutralize free radicals, contributing to cellular protection against oxidative stress.

3. Neuroprotective Effects

Research suggests that compounds like this compound can enhance synaptic transmission without inducing hyperexcitability, indicating potential neuroprotective effects beneficial for cognitive enhancement therapies .

Case Study 1: MAO Inhibition

A study evaluated the effects of this compound on hMAO activity. The results indicated significant inhibition of hMAO-B with an IC50 value of 5.16 µM, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 2: Antioxidant Potential

Preliminary studies on related compounds have indicated that the presence of furan and amine groups contributes to antioxidant activities. This suggests that this compound may also exhibit similar protective effects against oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Diacetone Acrylamide | Acrylamide moiety | Varies; not specifically studied for MAO inhibition |

| N-(Furan-2-ylmethyl)-6-(2-methoxyphenyl)-N-methylpyrimidin-4-amine | Furan and pyrimidine rings | Distinct pharmacological profile |

| N-(Furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | Furan and quinazoline structures | Potentially different activity due to quinazoline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.